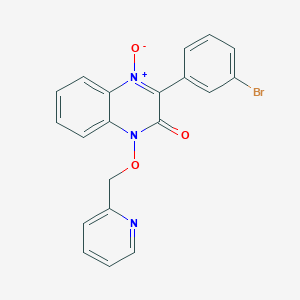
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
描述
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine protein kinase that plays a key role in cell survival, growth, and proliferation. AKT is often overactivated in cancer cells, making it a promising target for cancer therapy.
作用机制
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide inhibits AKT kinase by binding to its ATP-binding site. This prevents AKT from phosphorylating downstream targets that promote cell survival and growth. Inhibition of AKT leads to apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer therapies. It has also been shown to have minimal toxicity in normal cells.
实验室实验的优点和局限性
One advantage of 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide is its specificity for AKT kinase, which makes it a promising target for cancer therapy. However, its effectiveness may vary depending on the type of cancer and the genetic makeup of the patient. Additionally, 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide may have off-target effects on other kinases, which could lead to unwanted side effects.
未来方向
Future research on 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide could focus on identifying biomarkers that predict patient response to the drug, developing combination therapies that enhance its efficacy, and investigating its potential for use in other diseases besides cancer. Additionally, further studies could explore the mechanisms of resistance to 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide and identify strategies to overcome it.
科学研究应用
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer. 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
属性
IUPAC Name |
3-(3-bromophenyl)-4-oxido-1-(pyridin-2-ylmethoxy)quinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-15-7-5-6-14(12-15)19-20(25)24(27-13-16-8-3-4-11-22-16)18-10-2-1-9-17(18)23(19)26/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXGXUZCRPGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC(=CC=C3)Br)OCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4393595.png)

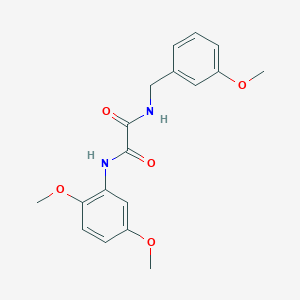
![N-isopropyl-2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393620.png)
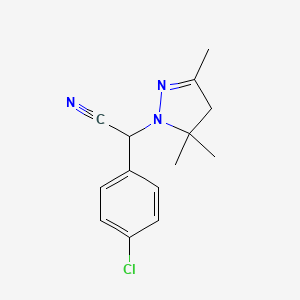
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4393630.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)
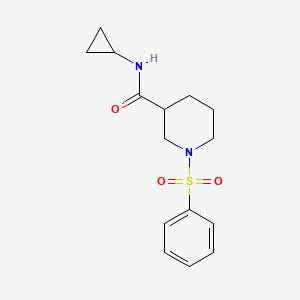
![ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4393649.png)

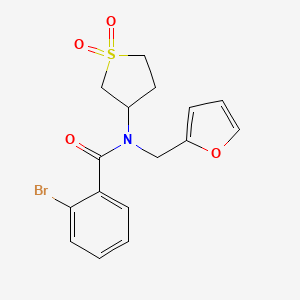
![2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)
![methyl 2-amino-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4393682.png)
